![molecular formula C21H23N3O4S2 B466774 2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide CAS No. 444110-15-0](/img/structure/B466774.png)
2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound that features a phenoxy group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps. One common route starts with the preparation of the phenoxy intermediate, which is then reacted with an appropriate thiazole derivative under controlled conditions. The final step involves the formation of the acetamide linkage through an amide coupling reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds.
Scientific Research Applications
2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties may bind to enzymes or receptors, modulating their activity. The acetamide linkage can enhance the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropyl-5-methyl-phenoxy)-acetaldehyde
- 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride
- 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide stands out due to its unique combination of functional groups. The presence of both phenoxy and thiazole moieties, along with the acetamide linkage, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14(2)18-9-4-15(3)12-19(18)28-13-20(25)23-16-5-7-17(8-6-16)30(26,27)24-21-22-10-11-29-21/h4-12,14H,13H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBKZHPERJDPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
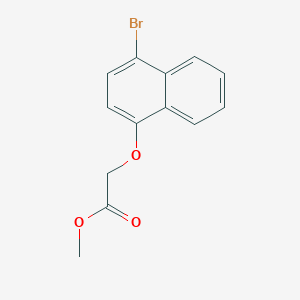
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B466771.png)
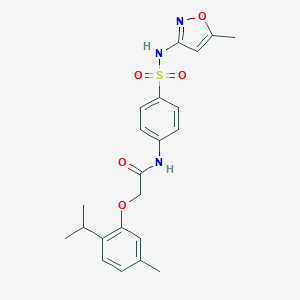
![2-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B466779.png)
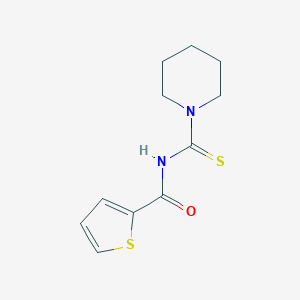
![2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466833.png)
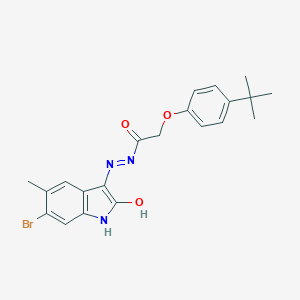
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
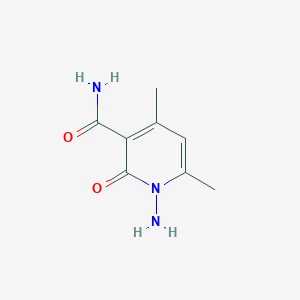
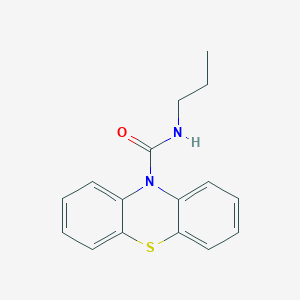
![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)
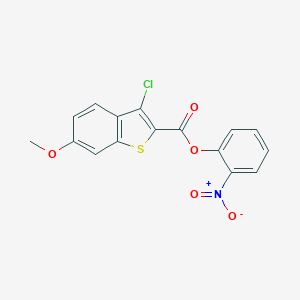
![N'-[2-(1-naphthyloxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B467008.png)
